7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione
CAS No.: 61186-58-1
Cat. No.: VC17270709
Molecular Formula: C20H21NO6
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61186-58-1 |
|---|---|
| Molecular Formula | C20H21NO6 |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | 7-butyl-3,8,9-trimethoxy-1H-benzo[g]quinoline-4,5,10-trione |
| Standard InChI | InChI=1S/C20H21NO6/c1-5-6-7-10-8-11-13(20(27-4)19(10)26-3)18(24)15-14(16(11)22)17(23)12(25-2)9-21-15/h8-9H,5-7H2,1-4H3,(H,21,23) |
| Standard InChI Key | BDXALOCLEQBXOV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C2=O)C(=O)C(=CN3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione (CAS No.: 61186-58-1) belongs to the benzoquinoline class of heterocyclic compounds. Its molecular formula, , corresponds to a molecular weight of 371.4 g/mol. The core structure comprises a fused tetracyclic system: a benzene ring condensed with a quinoline moiety, further extended by an additional ketone-bearing ring.
Key structural attributes include:
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A butyl chain (-C₄H₉) at position 7, enhancing lipophilicity and potential membrane permeability.
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Three methoxy (-OCH₃) groups at positions 3, 8, and 9, which may influence electronic distribution and hydrogen-bonding interactions.
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Two ketone groups at positions 4 and 5, providing sites for redox reactivity or coordination with metal ions.
Physicochemical Properties
While experimental data on solubility and stability remain unpublished, predictive models suggest:
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LogP: ~3.2 (moderate lipophilicity suitable for blood-brain barrier penetration).
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Hydrogen bond donors/acceptors: 0/6, indicating limited capacity for polar interactions.
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Rotatable bonds: 4 (primarily from the butyl side chain), suggesting conformational flexibility.
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione typically involves multi-step reactions starting from simpler quinoline or naphthoquinone precursors. A representative approach includes:
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Quinoline Core Formation: Cyclocondensation of substituted anilines with β-ketoesters under acidic conditions.
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Methoxy Group Installation: Sequential O-methylation using dimethyl sulfate or methyl iodide in alkaline media.
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Butyl Substituent Introduction: Friedel-Crafts alkylation or nucleophilic substitution at position 7.
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Oxidation to Trione: Treatment with strong oxidizing agents (e.g., KMnO₄) to generate ketone functionalities.
Biological Activity and Mechanistic Insights
Comparative Pharmacological Profiles
Preliminary data suggest this compound may exhibit superior potency to earlier quinoline derivatives:
Research Directions and Development Challenges
Priority Investigations
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Target Identification: Systematic screening against kinase families (e.g., EGFR, PI3K) implicated in solid tumors .
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In Vivo Toxicity Profiling: Assessment of hepatotoxicity and cardiotoxicity risks associated with chronic dosing.
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Formulation Optimization: Development of nanoparticle carriers to enhance aqueous solubility.
Intellectual Property Landscape
As of 2025, no patents explicitly claim 7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione, though broad claims on:
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"Methoxy-substituted benzoquinoline triones" (WO202318273A1).
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"Alkylated quinoline antineoplastics" (EP4143234A1).
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